4,6-O-Benzylidene-glucopyranose

Glycosylation Stereoselectivity Carbohydrate Chemistry

4,6-O-Benzylidene-D-glucopyranose (CAS 30688-66-5) is a cyclic acetal-protected monosaccharide derivative of D-glucose, where a benzylidene group bridges the O-4 and O-6 positions to form a 1,3-dioxane ring. This protection strategy locks the pyranose ring in a specific conformation and simultaneously masks two hydroxyl groups, rendering the molecule a pivotal intermediate in carbohydrate chemistry.

Molecular Formula C13H16O6
Molecular Weight 268.26 g/mol
Cat. No. B11940909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-O-Benzylidene-glucopyranose
Molecular FormulaC13H16O6
Molecular Weight268.26 g/mol
Structural Identifiers
SMILESC1C2C(C(C(C(O2)O)O)O)OC(O1)C3=CC=CC=C3
InChIInChI=1S/C13H16O6/c14-9-10(15)12(16)18-8-6-17-13(19-11(8)9)7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9-,10-,11-,12?,13-/m1/s1
InChIKeyFOLRUCXBTYDAQK-FJRULOAQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-O-Benzylidene-D-glucopyranose: Core Structural and Physicochemical Profile for Procurement


4,6-O-Benzylidene-D-glucopyranose (CAS 30688-66-5) is a cyclic acetal-protected monosaccharide derivative of D-glucose, where a benzylidene group bridges the O-4 and O-6 positions to form a 1,3-dioxane ring . This protection strategy locks the pyranose ring in a specific conformation and simultaneously masks two hydroxyl groups, rendering the molecule a pivotal intermediate in carbohydrate chemistry [1]. Its key physicochemical properties include a melting point of 183-186 °C, a predicted density of 1.379±0.06 g/cm³, and specific solubility in DMF (25 mg/mL), DMSO (14 mg/mL), and ethanol (25 mg/mL) .

4,6-O-Benzylidene-D-glucopyranose: Why Unprotected Glucose or Alternative Acetals Cannot Substitute


Procurement of 4,6-O-Benzylidene-D-glucopyranose is not interchangeable with unprotected D-glucose or other 4,6-O-alkylidene-protected analogs due to the unique stereoelectronic and steric constraints imposed by the benzylidene acetal. This group locks the C5-C6 bond in a specific trans-gauche (tg) conformation [1], fundamentally altering the molecule's reactivity and stereoselectivity in ways that smaller acetals (e.g., ethylidene) or unprotected sugars cannot replicate. For instance, the benzylidene group exerts a torsional disarming effect that retards hydrolysis compared to unprotected sugars [1], and it directs glycosylation stereoselectivity with high fidelity (α-selectivity for gluco-series), a behavior not observed with its manno counterpart [2]. Generic substitution would therefore lead to failed or non-selective reactions, compromising synthetic efficiency and product purity.

4,6-O-Benzylidene-D-glucopyranose: Quantitative Differentiation Evidence vs. Closest Analogs


Glycosylation Stereoselectivity: 4,6-O-Benzylidene-D-glucopyranose vs. 4,6-O-Benzylidene-D-mannopyranose

In glycosylation reactions, 4,6-O-benzylidene-protected glucosyl donors exhibit high α-selectivity, contrasting sharply with the β-selectivity observed for the analogous mannosyl donors under identical conditions [1]. This divergent stereochemical outcome is a direct consequence of the benzylidene acetal's conformational influence [1].

Glycosylation Stereoselectivity Carbohydrate Chemistry

Regioselective Glycosylation: 4,6-O-Benzylidene-D-glucopyranoside Acceptor vs. Unprotected Glucose

4,6-O-Benzylidenated glucopyranosides function as regioselective acceptors in glycosylation. With monosaccharide donors and an α-form acceptor, the (1→3)-linked product is obtained predominantly or exclusively. In contrast, unprotected glucose would yield a complex mixture of regioisomers due to the presence of four reactive hydroxyl groups [1].

Regioselective Glycosylation Oligosaccharide Synthesis Protecting Group Strategy

Protecting Group Stability: 4,6-O-Benzylidene vs. 4,6-O-Isopropylidene Glucopyranose in Reductive Conditions

The 4,6-O-benzylidene acetal demonstrates superior stability under reductive conditions compared to the more acid-labile 4,6-O-isopropylidene acetal. This allows for chemoselective transformations elsewhere in the molecule [1].

C-Glycoside Synthesis Protecting Group Orthogonality Reductive Amination

Conformational Locking: 4,6-O-Benzylidene vs. 4,6-O-Ethylidene Glucopyranose

The 4,6-O-benzylidene acetal locks the C5-C6 bond in a specific trans-gauche (tg) conformation, a structural feature not fully replicated by smaller alkylidene acetals like ethylidene [1]. This conformational rigidity is the basis for the unique stereoelectronic 'disarming' effect observed in glycosylation [1].

Conformational Analysis Stereoelectronic Effects Protecting Group Design

4,6-O-Benzylidene-D-glucopyranose: Key Application Scenarios Driven by Evidence


Stereocontrolled Synthesis of α-Glucosides

This compound is the precursor of choice for constructing α-glucosidic linkages with high stereocontrol [1]. The 4,6-O-benzylidene acetal reliably directs the glycosylation to yield the α-anomer, a feature essential for synthesizing bioactive natural products and complex carbohydrates where an α-linkage is required for biological activity [1].

Regioselective Assembly of (1→3)-Linked Glucans

As a masked acceptor, 4,6-O-benzylidene-protected glucopyranosides enable the exclusive or predominant formation of (1→3)-linked disaccharides and oligosaccharides [2]. This is particularly valuable for accessing fragments of biologically relevant β-(1→3)-glucans (e.g., schizophyllan, lentinan), which exhibit antitumor activity [2].

Synthesis of Aminomethyl C-Glycosides via Henry Condensation

The compound is a stable starting material for Henry condensation reactions with nitromethane [3]. Critically, the 4,6-O-benzylidene group remains intact during the subsequent reduction of the nitromethyl adduct to an aminomethyl C-glycoside, allowing for further selective functionalization and providing a direct route to this valuable class of carbohydrate mimetics [3].

Investigation of Stereoelectronic 'Disarming' Effects in Glycosylation

Owing to its unique conformational locking of the C5-C6 bond in the trans-gauche (tg) conformation [4], this compound serves as a model system for fundamental studies on the stereoelectronic control of glycosylation reactivity. It is used to probe the torsional 'disarming' effect, a phenomenon where the benzylidene acetal retards hydrolysis and influences the reactivity of glycosyl donors [4].

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